

Application Notes and Protocols for Calcium Influx Assay Using TS 155-2

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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B560396

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **TS 155-2**, a macrocyclic lactone, to investigate its inhibitory effects on thrombin-induced calcium influx. The provided protocols are designed for researchers in cell biology, pharmacology, and drug discovery to assess the impact of **TS 155-2** on intracellular calcium signaling pathways.

Introduction

TS 155-2 is a macrocyclic lactone that has been identified as an inhibitor of thrombin-evoked calcium (Ca^{2+}) entry into cells[1]. Thrombin, a serine protease, plays a crucial role in hemostasis and thrombosis and is known to elicit cellular responses through the activation of G protein-coupled receptors (GPCRs), leading to a rapid increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$)[1]. This elevation in $[\text{Ca}^{2+}]_i$ is a key second messenger in a multitude of cellular processes, making the modulation of calcium influx a significant area of interest for therapeutic intervention.

The primary mechanism of thrombin-induced calcium signaling involves the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial release is often followed by a sustained

This document outlines a detailed protocol for a fluorescent-based calcium influx assay to characterize the inhibitory potential of **TS 155-2**. The assay utilizes common calcium-sensitive fluorescent dyes such as Fluo-4 AM or Fura-2 AM, which exhibit a significant change in fluorescence intensity upon binding to free calcium.

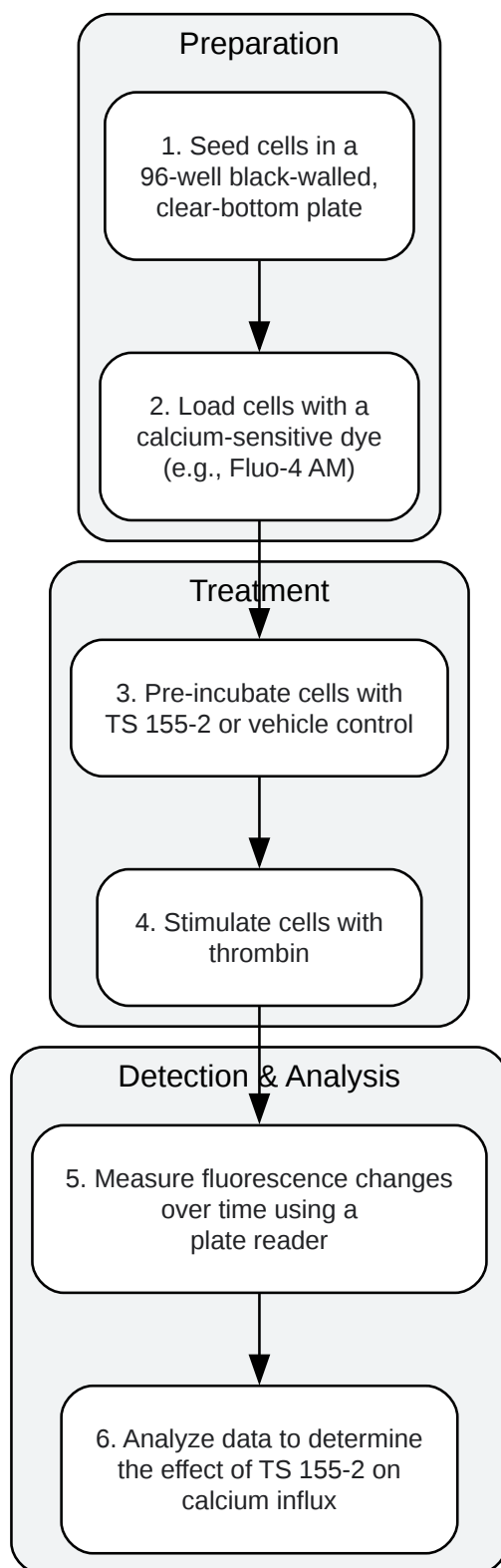
The following diagram illustrates the signaling cascade initiated by thrombin and the putative point of inhibition by **TS 155-2**.



Caption: Thrombin signaling pathway leading to calcium influx and its inhibition by **TS 155-2**.

Experimental Workflow for Calcium Influx Assay

The following diagram outlines the key steps for performing the calcium influx assay to evaluate the effect of **TS 155-2**.



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Caption: General workflow for the **TS 155-2** calcium influx assay.

Detailed Experimental Protocols

This section provides detailed protocols for performing a calcium influx assay using either Fluo-4 AM (a single-wavelength indicator) or Fura-2 AM (a ratiometric indicator). The choice of dye may depend on the available equipment and the specific requirements of the experiment. Ratiometric dyes like Fura-2 AM can provide more accurate measurements of intracellular calcium concentrations by minimizing the effects of uneven dye loading and photobleaching[2][3].

Protocol 1: Calcium Influx Assay Using Fluo-4 AM

Materials:

- Cells expressing thrombin receptors (e.g., platelets, endothelial cells, fibroblasts)
- **TS 155-2**
- Thrombin
- Fluo-4 AM (acetoxymethyl ester)[4][5][6]
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with Ca^{2+} and Mg^{2+}
- HBSS without Ca^{2+} and Mg^{2+}
- Probenecid (optional, to prevent dye extrusion)[7]
- 96-well black-walled, clear-bottom microplates
- Fluorescence microplate reader with an injection system

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

- Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Dye Loading:
 - Prepare a Fluo-4 AM loading solution. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.
 - Remove the cell culture medium from the wells.
 - Add 100 µL of the Fluo-4 AM loading solution to each well.
 - Incubate the plate at 37°C for 30-60 minutes in the dark.
- Cell Washing (Optional but Recommended):
 - Gently remove the loading solution.
 - Wash the cells twice with 100 µL of HBSS with Ca²⁺ and Mg²⁺ to remove excess dye.
 - After the final wash, add 100 µL of HBSS with Ca²⁺ and Mg²⁺ (and optional probenecid) to each well.
- Pre-incubation with **TS 155-2**:
 - Prepare serial dilutions of **TS 155-2** in HBSS.
 - Add the desired concentrations of **TS 155-2** or a vehicle control to the respective wells.
 - Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow for compound activity.
- Fluorescence Measurement:
 - Place the plate in a fluorescence microplate reader equipped with an injector.
 - Set the excitation and emission wavelengths for Fluo-4 (typically ~494 nm excitation and ~516 nm emission).
 - Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

- Inject a solution of thrombin (at a predetermined optimal concentration) into each well.
- Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 1-5 minutes to capture the calcium transient.
- Data Analysis:
 - The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F_0) from the peak fluorescence (F_{max}) ($\Delta F = F_{max} - F_0$).
 - The response can be normalized to the baseline ($\Delta F/F_0$).
 - Plot the normalized fluorescence response against the concentration of **TS 155-2** to determine the IC50 value.

Protocol 2: Ratiometric Calcium Influx Assay Using Fura-2 AM

Materials:

- All materials listed in Protocol 1, with Fura-2 AM replacing Fluo-4 AM.[\[2\]](#)[\[3\]](#)[\[8\]](#)
- Fluorescence microplate reader capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.

Procedure:

- Cell Seeding:
 - Follow the same procedure as in Protocol 1.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution (typically 2-5 μ M Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca^{2+} and Mg^{2+}).
 - Load the cells as described for Fluo-4 AM.

- Cell Washing:
 - Follow the same washing procedure as in Protocol 1.
- Pre-incubation with **TS 155-2**:
 - Follow the same pre-incubation procedure as in Protocol 1.
- Fluorescence Measurement:
 - Place the plate in a fluorescence microplate reader.
 - Set the reader to alternate excitation between 340 nm and 380 nm while measuring the emission at ~510 nm.
 - Establish a stable baseline ratio (F340/F380) for 10-20 seconds.
 - Inject the thrombin solution.
 - Continue to record the fluorescence at both excitation wavelengths for 1-5 minutes.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
 - The change in the ratio reflects the change in intracellular calcium concentration.
 - Plot the peak ratio change against the concentration of **TS 155-2** to determine the IC50 value.

Data Presentation

Quantitative data from the calcium influx assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Example Data Table for a Single Concentration of **TS 155-2**

Treatment Group	Baseline Fluorescence (F0)	Peak Fluorescence (Fmax)	ΔF (Fmax - F0)	Normalized Response ($\Delta F/F0$)
Vehicle Control + Thrombin	1500 \pm 120	7500 \pm 450	6000	4.0
TS 155-2 (1 μ M) + Thrombin	1450 \pm 110	3200 \pm 280	1750	1.2
No Thrombin Control	1480 \pm 130	1520 \pm 140	40	0.03

Data are presented as mean \pm standard deviation.

Table 2: Example IC50 Determination for **TS 155-2**

TS 155-2 Concentration (μ M)	Mean Normalized Response ($\Delta F/F0$)	% Inhibition
0 (Vehicle)	4.0	0
0.01	3.8	5
0.1	2.5	37.5
1	1.2	70
10	0.5	87.5
100	0.2	95
IC50	~0.5 μ M	

Conclusion

The provided application notes and protocols offer a robust framework for investigating the inhibitory effects of **TS 155-2** on thrombin-induced calcium influx. By employing these fluorescent-based assays, researchers can effectively characterize the potency and mechanism of action of **TS 155-2**, contributing to a better understanding of its therapeutic

potential in conditions where thrombin-mediated signaling is implicated. Careful optimization of experimental parameters, such as cell type, dye concentration, and incubation times, will be crucial for obtaining reliable and reproducible results.

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